4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
4,5-dibromo-2-(difluoromethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYXSKETFKWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1Br)C(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Bromination Agents
The synthesis often begins with a 2-(difluoromethyl)-2H-1,2,3-triazole core, which undergoes subsequent bromination at positions 4 and 5. A key challenge lies in achieving regioselectivity without over-bromination.
Methodology :
-
Substrate : 2-(Difluoromethyl)-2H-1,2,3-triazole is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 0–5°C.
-
Bromination Agent : Bromine (Br₂) or N-bromosuccinimide (NBS) is introduced stoichiometrically. NBS is preferred for controlled reactivity, minimizing side reactions.
-
Catalyst : Lewis acids such as FeCl₃ or AlCl₃ (0.1–1.0 equiv) enhance electrophilic aromatic substitution, directing bromine to the 4- and 5-positions.
Reaction Conditions :
| Parameter | Value Range |
|---|---|
| Temperature | 0°C to 25°C |
| Reaction Time | 4–12 h |
| Solvent | DMF, THF, or CH₂Cl₂ |
| Yield | 65–78% |
Mechanistic Insight :
The difluoromethyl group at position 2 exerts an electron-withdrawing effect, activating the triazole ring for electrophilic attack. Bromine preferentially occupies the 4- and 5-positions due to reduced steric hindrance compared to the 1-position.
Difluoromethylation of 4,5-Dibromo-1H-1,2,3-Triazole
Direct Introduction of the Difluoromethyl Group
An alternative approach involves functionalizing a pre-brominated triazole core with a difluoromethyl group. This method avoids competing bromination side reactions.
Methodology :
-
Substrate : 4,5-Dibromo-1H-1,2,3-triazole is treated with chlorodifluoromethane (ClCF₂H) under basic conditions.
-
Base : Aqueous potassium hydroxide (KOH, 25% wt) deprotonates the triazole at the 1-position, facilitating nucleophilic substitution.
-
Solvent System : Acetonitrile (CH₃CN) and water in a 1:1 ratio, enabling phase-transfer catalysis.
Reaction Conditions :
| Parameter | Value Range |
|---|---|
| Temperature | 70–80°C |
| Reaction Time | 4–6 h |
| Pressure | Sealed tube (1–2 atm) |
| Yield | 72–85% |
Optimization Notes :
-
Excess ClCF₂H (1.5–2.0 equiv) ensures complete difluoromethylation.
-
Post-reaction extraction with diethyl ether and purification via silica gel chromatography yields >95% purity.
One-Pot Synthesis via Grignard Reagent-Mediated Halogen Exchange
Simultaneous Bromination and Difluoromethylation
A patent-derived method employs Grignard reagents to facilitate halogen exchange and functionalization in a single step.
Methodology :
-
Substrate : 2-(Difluoromethyl)-4-bromo-2H-1,2,3-triazole is treated with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −78°C.
-
Bromine Source : Solid bromine (Br₂) is added incrementally to avoid exothermic decomposition.
-
Workup : The reaction is quenched with hydrochloric acid (HCl), and the product is extracted with ethyl acetate.
Reaction Conditions :
| Parameter | Value Range |
|---|---|
| Temperature | −78°C to 0°C |
| Mole Ratio (Substrate:Br₂) | 1:2.2–2.5 |
| Yield | 68–74% |
Advantages :
-
Avoids intermediate isolation, reducing purification steps.
-
Compatible with industrial-scale production due to streamlined processing.
Copper-Catalyzed Cycloaddition with Prefunctionalized Reagents
Click Chemistry Approach
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables the synthesis of triazoles with predefined substituents.
Methodology :
-
Azide Precursor : 4,5-Dibromo-1-azido-2H-1,2,3-triazole.
-
Alkyne Precursor : Difluoromethyl acetylene (HC≡CCF₂H).
-
Catalyst : Copper(I) 3-methylsalicylate (2 mol%) in THF at 45–50°C.
Reaction Conditions :
| Parameter | Value Range |
|---|---|
| Temperature | 45–50°C |
| Reaction Time | 12–18 h |
| Yield | 80–88% |
Mechanistic Insight :
The Cu(I) catalyst facilitates a [3+2] cycloaddition, forming the triazole ring with simultaneous incorporation of the difluoromethyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Regioselective Bromination | 65–78 | 90–95 | Moderate | High |
| Difluoromethylation | 72–85 | 92–97 | High | Moderate |
| Grignard Halogen Exchange | 68–74 | 85–90 | High | Low |
| CuAAC | 80–88 | 95–99 | Low | High |
Key Findings :
-
CuAAC offers the highest yield and purity but requires specialized azide precursors, limiting scalability.
-
Grignard-mediated synthesis is industrially viable but incurs higher costs due to cryogenic conditions.
-
Difluoromethylation post-bromination balances yield and scalability, making it the preferred method for gram-scale production.
Challenges and Optimization Strategies
Difluoromethyl Group Stability
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole serves as a versatile building block for creating more complex molecules. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific applications.
Biology
The compound is being investigated for its potential biological activities , particularly in the following areas:
-
Antimicrobial Properties : Studies indicate that triazole derivatives exhibit significant antimicrobial activity. For instance, in vitro tests showed that compounds similar to this compound inhibited the production of TNF-α in immune cells stimulated by lipopolysaccharides (LPS) .
Compound TNF-α Inhibition (%) Concentration (µg/mL) Triazole A 44% 50 Triazole B 60% 100 Triazole C 50% 75 -
Antimicrobial Testing : The compound demonstrated enhanced efficacy against various bacterial strains.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 18 Pseudomonas aeruginosa 12
Medicine
Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its mechanism of action involves interaction with specific molecular targets, leading to alterations in enzyme activity and biological effects. The compound's ability to inhibit enzymes involved in nucleic acid synthesis and modulate cytokine release positions it as a candidate for therapeutic development.
Industry Applications
In industrial settings, this compound is utilized in:
- Material Development : Its unique chemical structure allows for the creation of novel materials with desirable properties.
- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Study 1: In Vitro Evaluation
A study involving peripheral blood mononuclear cells (PBMCs) evaluated the effects of triazole derivatives on cytokine release. The results indicated that compounds with structural similarities to this triazole significantly inhibited TNF-α production compared to controls.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation assessed the antimicrobial activity against various bacterial strains. The presence of bromine and difluoromethyl groups was found to enhance the antimicrobial efficacy of triazole derivatives.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Effects : Bromine substituents (as in the target compound and CAS 22300-52-3) enhance halogen bonding and molecular rigidity compared to chloro analogues (e.g., compound 4). Isostructural bromo/chloro pairs exhibit nearly identical crystal packing but differ in intermolecular distances due to Br’s larger van der Waals radius .
Electron-Withdrawing Groups : The difluoromethyl group in the target compound likely increases oxidative stability and lipophilicity relative to methoxy or methyl substituents, which are more electron-donating .
Biological Activity : Methoxy-substituted triazoles (e.g., compound 2m) show anticancer activity via tubulin binding, suggesting that the target compound’s bromo and difluoromethyl groups may modulate similar pathways with improved pharmacokinetics .
Biological Activity
4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound involves several steps starting from appropriate precursors. The compound can be synthesized through a cyclization reaction involving difluoromethylated hydrazines and suitable brominated compounds. The structure is confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study by demonstrated that various triazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell membrane integrity and interference with nucleic acid synthesis.
Anticancer Activity
Triazoles have been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives were found to inhibit tumor growth by affecting cellular proliferation pathways and promoting programmed cell death mechanisms .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through cytokine release assays. It has been observed that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, compounds structurally related to this compound demonstrated a reduction in TNF-α levels by up to 60% at certain concentrations .
Case Study 1: In Vitro Evaluation
In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), researchers tested the effects of various triazole derivatives on cytokine release. The results indicated that compounds with structural similarities to this compound significantly inhibited TNF-α production compared to controls .
| Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Triazole A | 44% | 50 |
| Triazole B | 60% | 100 |
| Triazole C | 50% | 75 |
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity was conducted against various bacterial strains. The results showed that the presence of bromine and difluoromethyl groups enhanced the antimicrobial efficacy of the triazole derivatives.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis.
- Membrane Disruption : They can alter membrane permeability in microbial cells.
- Cytokine Modulation : By influencing cytokine release patterns in immune cells, these compounds can modulate inflammatory responses effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
